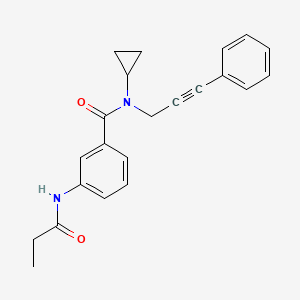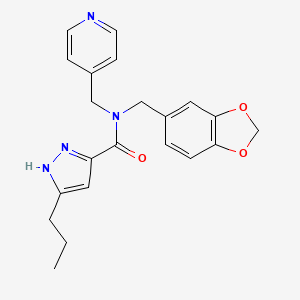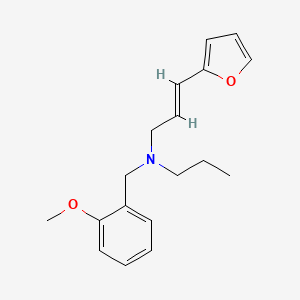
N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide, also known as CPPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been shown to possess a unique pharmacological profile, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide is not fully understood, but it has been shown to act as a selective antagonist of the dopamine D3 receptor. N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide has also been shown to interact with other receptors, including the sigma-1 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell proliferation, and the modulation of the immune response. N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide has also been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
One of the advantages of N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide is its unique pharmacological profile, making it a promising candidate for the treatment of various diseases. However, one of the limitations of N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide, including the investigation of its potential therapeutic applications in other fields, such as pain management and addiction treatment. Further studies are also needed to fully understand the mechanism of action of N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide and its potential interactions with other receptors. Additionally, the development of more water-soluble derivatives of N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide could enhance its potential as a therapeutic agent.
合成法
The synthesis of N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide involves several steps, including the reaction of 3-phenylprop-2-yn-1-ol with cyclopropylamine to form N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)amine. This intermediate is then reacted with 3-(propionylamino)benzoic acid to form N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide. The overall yield of N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide synthesis is around 30%.
科学的研究の応用
N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide has been shown to possess anxiolytic and antidepressant properties, making it a promising candidate for the treatment of anxiety and depression. In cancer research, N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide has been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. In immunology, N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-3-(propionylamino)benzamide has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-cyclopropyl-N-(3-phenylprop-2-ynyl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-2-21(25)23-19-12-6-11-18(16-19)22(26)24(20-13-14-20)15-7-10-17-8-4-3-5-9-17/h3-6,8-9,11-12,16,20H,2,13-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDOLQHMPXGIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(CC#CC2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxy-4-propoxyphenyl)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]ethanamine](/img/structure/B5904493.png)
![2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5904506.png)


![1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B5904517.png)

![2-fluoro-N-{3-[(2-methoxyethyl)(tetrahydrofuran-2-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B5904529.png)

![N-isopropyl-2-(1-propylpiperidin-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5904543.png)
![6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B5904545.png)
![2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile](/img/structure/B5904547.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5904548.png)
![4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide](/img/structure/B5904553.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-[2-(2,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B5904566.png)